N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study conducted by Kambappa et al. (2017) synthesized a series of novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues were found to efficiently block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. The presence of electron-donating and withdrawing groups at certain positions of the phenyl ring of the side chain was determined to influence their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
Gong et al. (2010) investigated the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. The study aimed at identifying the main metabolic pathways of flumatinib in humans after oral administration. The main metabolites were identified as products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with flumatinib being the main form recovered in human plasma, urine, and feces (Gong et al., 2010).
Synthesis Methodologies
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, providing insight into the synthesis and quality control of similar compounds. The study highlights the importance of precise synthesis methodologies in the development of pharmaceuticals and their analogues (Ye et al., 2012).
properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-14-25-18(21(22,23)24)13-19(26-14)28-11-9-16(10-12-28)27-20(30)8-7-17(29)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFZORHBRWGAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-oxo-4-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.